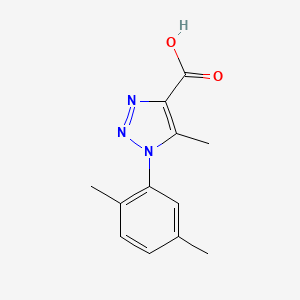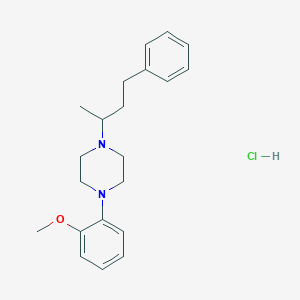![molecular formula C9H13ClN2O3 B5109650 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione, also known as CBMP, is a pyrimidine derivative that has gained attention due to its potential applications in scientific research. CBMP has been synthesized using various methods and has shown promising results in several studies.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is not fully understood. However, studies have suggested that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione inhibits the activity of enzymes involved in DNA synthesis, leading to the inhibition of cancer cell growth. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been reported to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of viruses.
Biochemical and Physiological Effects
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been shown to have several biochemical and physiological effects. Studies have reported that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione induces apoptosis, a process of programmed cell death, in cancer cells. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been reported to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models.
Advantages and Limitations for Lab Experiments
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is relatively easy to synthesize and has shown promising results in several studies. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also been reported to have low toxicity in animal models. However, there are also limitations to using 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione in lab experiments. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has low solubility in water, which may limit its use in certain assays. Furthermore, the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione. One direction is to further investigate the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione. Understanding the mechanism of action of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione may lead to the development of more effective treatments for cancer and viral infections. Another direction is to investigate the potential of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione in combination with other drugs. Combining 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione with other drugs may enhance its anticancer and antiviral activities. Furthermore, investigating the pharmacokinetics and pharmacodynamics of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione may lead to the development of more effective dosing regimens.
Synthesis Methods
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione can be synthesized using different methods, including the reaction of 4-chlorobutyryl chloride with potassium salt of ethyl acetoacetate, followed by the reaction with urea. Another method involves the reaction of 4-chlorobutyric acid with ethyl acetoacetate, followed by the reaction with urea. The yield of 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione using these methods ranges from 50% to 70%.
Scientific Research Applications
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has been reported to have potential applications in scientific research, including anticancer, antiviral, and antifungal activities. Several studies have shown that 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione inhibits the growth of cancer cells, including breast cancer, lung cancer, and liver cancer cells. 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has also shown antiviral activity against hepatitis B virus and herpes simplex virus. Furthermore, 1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione has antifungal activity against Candida albicans.
properties
IUPAC Name |
1-(4-chlorobutoxymethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3/c10-4-1-2-6-15-7-12-5-3-8(13)11-9(12)14/h3,5H,1-2,4,6-7H2,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXCZVLUWPZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)COCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5109578.png)

![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)

![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
![2,7-bis[(2,6-dimethyl-4-morpholinyl)sulfonyl]-9H-fluoren-9-one](/img/structure/B5109629.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)
![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)

